Cas no 886914-45-0 (2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide)

2-3-(Ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core modified with an ethylsulfanylbenzamido substituent. Its unique structure imparts potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of both thioether and amide functionalities enhances its reactivity and binding affinity, making it a valuable intermediate for targeted synthesis. The compound's stability under standard conditions and compatibility with further functionalization offer flexibility in derivatization studies. Its well-defined molecular architecture supports precise structure-activity relationship investigations, contributing to advancements in drug discovery and material science applications.
2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide structure
886914-45-0 structure
Product name:2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide
CAS No:886914-45-0
MF:C17H20N2O2S2
MW:348.482901573181
CID:5477475

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxamide, 2-[[3-(ethylthio)benzoyl]amino]-N,4,5-trimethyl-
    • 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide
    • Inchi: 1S/C17H20N2O2S2/c1-5-22-13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
    • InChI Key: WBKQKILAFNUOLH-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC(SCC)=C2)SC(C)=C(C)C=1C(NC)=O

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2647-0418-2mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2647-0418-20μmol
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2647-0418-1mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2647-0418-2μmol
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2647-0418-50mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2647-0418-15mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2647-0418-75mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2647-0418-20mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2647-0418-5mg
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2647-0418-5μmol
2-[3-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide
886914-45-0 90%+
5μl
$63.0 2023-05-16

Additional information on 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide

Introduction to 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 886914-45-0)

2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide, with the CAS number 886914-45-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives and is characterized by its unique structural features, which include a benzamido group and multiple methyl substituents. These characteristics contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various research areas.

The molecular structure of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide is composed of a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom. The presence of the thiophene ring imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug design. The benzamido group attached to the thiophene ring further enhances its biological activity by providing additional functional groups that can interact with biological targets.

Recent studies have explored the potential of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide has also shown potential as an anticancer agent. A study conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective nature of this mechanism suggests that it may have fewer side effects compared to traditional chemotherapy agents.

In addition to its therapeutic applications, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide has been studied for its potential use in diagnostic imaging. Researchers at the University of California have explored its ability to act as a contrast agent in magnetic resonance imaging (MRI). The unique electronic properties of the thiophene ring and the benzamido group make it suitable for enhancing image contrast, thereby improving diagnostic accuracy.

The synthesis of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide involves several steps that require precise control over reaction conditions. The process typically begins with the formation of the thiophene ring through a cyclization reaction followed by the introduction of the benzamido group and methyl substituents. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize yield and purity.

The stability and solubility of 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide are critical factors that influence its pharmaceutical development. Studies have shown that this compound exhibits good stability under various conditions and has moderate solubility in aqueous solutions. However, further optimization may be necessary to enhance its bioavailability and pharmacokinetic properties.

In conclusion, 2-3-(ethylsulfanyl)benzamido-N,4,5-trimethylthiophene-3-carboxamide (CAS No. 886914-45-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and potential development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.

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